molecular formula C11H20N2O3 B14023393 tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate

tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate

Cat. No.: B14023393
M. Wt: 228.29 g/mol
InChI Key: BCTRASQUJULAOY-UHFFFAOYSA-N
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Description

tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes a tert-butyl group, an amino group, and a carbamate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate typically involves the reaction of a suitable bicyclic precursor with tert-butyl isocyanate. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using methods such as recrystallization or column chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbamate group can participate in covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(5-hydroxymethyl-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate
  • tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate is unique due to its specific bicyclic structure and the presence of both amino and carbamate functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate

InChI

InChI=1S/C11H20N2O3/c1-9(2,3)16-8(14)13-11-4-10(12,5-11)6-15-7-11/h4-7,12H2,1-3H3,(H,13,14)

InChI Key

BCTRASQUJULAOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(COC2)N

Origin of Product

United States

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